![molecular formula C23H18N2O2 B2824015 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one CAS No. 899217-83-5](/img/no-structure.png)

9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

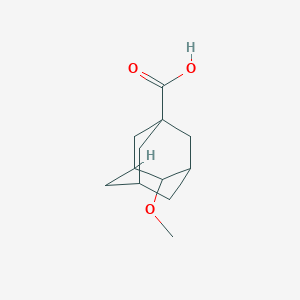

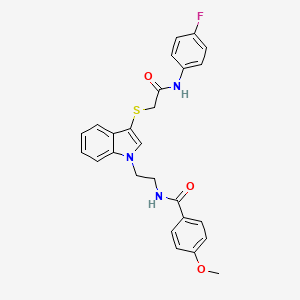

The compound seems to be a derivative of benzo[5,6]chromeno[2,3-d]pyrimidin . These types of compounds are known to exhibit various biological activities and are used in the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions and orientations of these groups .

Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. Similar compounds have been synthesized using reactions involving 1H-benzo[f]chromenes with aliphatic and aromatic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have a density of 1.3±0.1 g/cm3, boiling point of 508.9±50.0 °C at 760 mmHg, and a flash point of 261.5±30.1 °C .

Applications De Recherche Scientifique

Antibacterial Activity

Compounds similar to 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one, specifically benzo[5,6]chromeno[2,3-d]pyrimidine derivatives, have been synthesized and found to exhibit significant antibacterial activity against both gram-positive and gram-negative bacterial species (Ameli et al., 2017).

Antiproliferative Activity Against Colorectal Cancer

A study focusing on the synthesis of benzochromenopyrimidines, which are closely related to the compound , revealed that certain synthesized compounds showed potent antiproliferative activity against colorectal cancer cell lines (Choura et al., 2022).

Catalyst-Free Synthesis

In the realm of pharmaceutical chemistry, a catalyst-free synthesis method was developed for a series of compounds including benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, which are related to the compound in focus. This method emphasizes eco-friendliness and high atom economy (Brahmachari & Nayek, 2017).

Antifibrotic Agents

Research on novel pirfenidone analogs, including derivatives of chromeno[3,4-c]pyridones, highlighted their potential as antifibrotic agents. Among the tested compounds, some exhibited significant antifibrotic activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).

Antimicrobial Activity

Studies have also shown that various chromeno[2,3-d]pyrimidines possess notable antimicrobial properties. This includes activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Okasha et al., 2016).

Antitumor Activity

Some derivatives of chromeno[2,3-d]pyrimidines have been evaluated for their antitumor properties. The research suggests that these compounds can be promising candidates for developing anticancer drugs (Bondock et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit potent antibacterial activity against gram-positive and gram-negative bacterial species .

Mode of Action

It is known that similar compounds interact with bacterial cells, disrupting their growth and proliferation .

Biochemical Pathways

Similar compounds have been found to interfere with the biochemical pathways essential for bacterial growth and survival .

Result of Action

Similar compounds have been found to exhibit potent antibacterial activity, suggesting that they may lead to the death of bacterial cells .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one involves the condensation of 4-ethylphenylacetic acid with 2-amino-4,5,6,7-tetrahydro-5-methyl-7-(4-methyl-1-piperazinyl)pyrimido[5,4-c]pyridin-4-one followed by cyclization and oxidation steps.", "Starting Materials": [ "4-ethylphenylacetic acid", "2-amino-4,5,6,7-tetrahydro-5-methyl-7-(4-methyl-1-piperazinyl)pyrimido[5,4-c]pyridin-4-one", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylacetic acid with 2-amino-4,5,6,7-tetrahydro-5-methyl-7-(4-methyl-1-piperazinyl)pyrimido[5,4-c]pyridin-4-one in the presence of sulfuric acid to form 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one intermediate.", "Step 2: Cyclization of the intermediate with sodium nitrite and sodium nitrate in the presence of sulfuric acid to form the cyclized product.", "Step 3: Oxidation of the cyclized product with hydrogen peroxide in the presence of sodium hydroxide to form the final product, 9-(4-ethylphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one." ] } | |

Numéro CAS |

899217-83-5 |

Formule moléculaire |

C23H18N2O2 |

Poids moléculaire |

354.409 |

Nom IUPAC |

14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |

InChI |

InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) |

Clé InChI |

CPWCAMVDASINJW-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)

![4-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2823935.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one](/img/structure/B2823945.png)

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2823954.png)